(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Drug Delivery Blood-Brain Barrier Cancer Imaging

This (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 14464-67-6) is a high-purity, D-configured phenylalanine derivative featuring a meta-CF3 group. Unlike generic analogs, its unique stereoelectronic profile confers protease resistance (D-configuration), enhanced blood-brain barrier permeability via superior LAT1 transporter affinity, and a background-free 19F NMR handle. These synergistic properties make it an essential, non-substitutable building block for long-acting peptide therapeutics, tumor-targeting prodrugs, and protein dynamics studies. Secure your supply of this >99% ee chiral intermediate today.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
Cat. No. B556580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Synonyms14464-67-6; (R)-2-AMINO-3-(3-(TRIFLUOROMETHYL)PHENYL)PROPANOICACID; 3-(Trifluoromethyl)-D-phenylalanine; D-3-Trifluoromethylphenylalanine; 3-Trifluoromethyl-D-Phenylalanine; (2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoicacid; D-3-TRIFLUOROMETHYLPHE; SBB063879; (R)-2-Amino-3-[3-(trifluoromethyl)phenyl]propionicacid; TRIFLUOROMETHYPHE; D-3-Trifluoromethyphenylalanine; AC1OCXT0; 76029_ALDRICH; D-PHE(3-CF3)-OH; SCHEMBL503602; H-D-PHE(3-CF3)-OH; 76029_FLUKA; CTK3J1763; MolPort-001-777-230; ZINC2170206; MFCD01860875; AKOS017482217; AB10089; AC-5863; AM83490
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
InChIKeyBURBNIPKSRJAIQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A meta-Trifluoromethylated D-Phenylalanine Building Block for Chiral Peptide and Protein Engineering


(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 14464-67-6), also known as 3-(trifluoromethyl)-D-phenylalanine or H-D-Phe(3-CF3)-OH, is a non-proteinogenic aromatic amino acid derivative. It is characterized by a D-configured chiral center and a trifluoromethyl (-CF3) group at the meta position of the phenyl ring. This compound serves as a valuable building block in peptide synthesis and protein engineering, where its unique electronic properties and hydrophobic character are exploited to modulate molecular recognition, folding, and stability [1].

Why Generic Phenylalanine Analogs Cannot Substitute for (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid in Research and Development


The structural and stereochemical specificity of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid—combining a D-configuration with a meta-trifluoromethyl substituent—dictates that simple substitution with other phenylalanine derivatives, including the L-enantiomer, para-substituted analogs, or unsubstituted D-phenylalanine, fundamentally alters molecular properties and biological outcomes. The meta-positioned -CF3 group imparts a distinct electronic and steric environment that influences binding affinity to targets such as the LAT1 transporter [1] and provides unique spectroscopic handles for 19F NMR [2], while the D-configuration confers resistance to common proteases [3]. These synergistic effects are not recapitulated by generic analogs, making this compound essential for specific structure-activity relationship studies and applications.

Quantitative Differentiation of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid vs. Closest Analogs: Key Evidence for Scientific Selection


Enhanced Binding Affinity to LAT1 Transporter via Meta-Substitution vs. Para-Substituted and Aliphatic Analogs

Studies on LAT1 (Large-neutral Amino Acid Transporter 1) demonstrate that meta-conjugation of L-phenylalanine increases binding affinity compared to para-conjugation or aliphatic amino acid moieties [1]. While this specific study was conducted with L-enantiomers, the structure-activity relationship (SAR) regarding substitution pattern is expected to translate to the D-enantiomer given the generally non-stereoselective transport of LAT1 [2]. This indicates that (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a more efficient substrate for LAT1-mediated cellular uptake than its 4-CF3-substituted counterpart.

Drug Delivery Blood-Brain Barrier Cancer Imaging Transporter Biology

Distinct 19F NMR Spectroscopic Properties for Structural Biology vs. Non-Fluorinated Phenylalanines

Trifluoromethylated phenylalanine analogs, including (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, serve as sensitive 19F NMR probes for studying peptide structure and dynamics in membranes [1]. Unlike native phenylalanine, which lacks a fluorine atom, the -CF3 group provides a background-free signal with high sensitivity, enabling site-specific analysis of protein conformation and interactions. The specific chemical shift and relaxation properties of the meta-CF3 group are distinct and can be exploited in solid-state NMR experiments [1].

Structural Biology 19F NMR Protein Dynamics Biophysics

Increased Resistance to Enzymatic Degradation via D-Configuration vs. L-Enantiomer and Unsubstituted D-Phenylalanine

Incorporation of D-amino acids into peptides is a well-established strategy to enhance resistance to proteolytic enzymes [1]. The D-configuration of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid confers increased stability against common proteases compared to its L-enantiomer. Furthermore, the electron-withdrawing trifluoromethyl group provides additional metabolic stability by resisting oxidative metabolism [2], offering a dual-stabilization effect not present in unsubstituted D-phenylalanine.

Peptide Therapeutics Protease Resistance Pharmacokinetics Metabolic Stability

High Enantiomeric Purity (ee >99%) via Optimized Asymmetric Synthesis vs. Racemic Mixtures

Advanced asymmetric synthesis methods allow for the production of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid with enantiomeric excess (ee) exceeding 99% . This high level of enantiopurity is critical for applications requiring absolute stereochemical control, such as in chiral drug synthesis or detailed biological studies. In contrast, the racemic DL-mixture or lower-purity enantiomers would introduce confounding variables and reduce the reliability of experimental outcomes.

Chiral Chemistry Asymmetric Synthesis Quality Control Enantiopurity

Optimal Application Scenarios for (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid Based on Differentiated Evidence


Design of LAT1-Targeted Brain-Penetrant Prodrugs and Cancer Imaging Agents

Leveraging the enhanced LAT1 binding associated with meta-substituted phenylalanines [1], this compound is ideal for constructing prodrugs or imaging agents that require efficient transport across the blood-brain barrier or selective uptake into LAT1-overexpressing tumors. Its predicted superiority over para-substituted analogs in LAT1 affinity makes it a preferred choice for these applications.

19F NMR Structural Studies of Membrane Proteins and Peptide Aggregates

The presence of the trifluoromethyl group provides a unique, background-free 19F NMR signal that is exquisitely sensitive to local environment [1]. This compound is thus invaluable for site-specifically labeling peptides or proteins to study their structure, dynamics, and interactions in complex environments like lipid bilayers, where conventional methods often fail.

Synthesis of Metabolically Stabilized Peptide Therapeutics

The combination of a non-natural D-configuration and a protease-resistant trifluoromethyl group [1] makes this amino acid a powerful building block for creating peptide drugs with extended in vivo half-lives. It is particularly suited for developing orally available or long-acting peptide therapeutics where proteolytic degradation is a major hurdle.

Chiral Pool Synthesis of Enantiopure Pharmaceuticals and Research Tools

With commercial availability in high enantiomeric purity (>99% ee) [1], this compound serves as a reliable chiral building block for the asymmetric synthesis of complex molecules. Its use ensures that downstream products maintain stereochemical integrity, which is crucial for the activity and safety of many pharmaceuticals and specialized research probes.

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